molecular formula C26H29NO9 B193469 依达比星醇 CAS No. 86189-66-4

依达比星醇

货号 B193469
CAS 编号: 86189-66-4
分子量: 499.5 g/mol
InChI 键: KMIBSUUWQWSRQV-LIWFTHACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Idarubicinol is a DNA-intercalating analog of daunorubicin which has an inhibitory effect on nucleic acid synthesis and interacts with the enzyme topoisomerase II . It is a sterile, semi-synthetic, preservative-free solution (PFS) antineoplastic anthracycline for intravenous use .


Synthesis Analysis

The formation of idarubicinol from idarubicin involves the reduction of idarubicin via carbonyl and aldo–keto reductases . The enzyme expression pattern differed among the cell lines with dominant expression of CBR1/3 in HEK293 and MCF-7 and very high expression of AKR1C3 in HepG2 cells .


Molecular Structure Analysis

The molecular formula of Idarubicinol is C26H29NO9 . The structural formula is as follows: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione .


Chemical Reactions Analysis

Idarubicinol is formed from idarubicin through a reductive process involving the aldo–keto reductases AKR1A1, AKR1B1, and AKR1C3 and the carbonyl reductases CBR1/3 . The formation of idarubicinol in different cell lines and its inhibition by known inhibitors of these enzymes has been investigated .


Physical And Chemical Properties Analysis

The molecular weight of Idarubicinol is 499.5 g/mol . It is a monosaccharide derivative, an anthracycline antibiotic, and a deoxy hexoside .

科学研究应用

DNA 拓扑异构酶 II 靶向

依达比星醇(依达比星的代谢物)已被研究与其与 DNA 拓扑异构酶 II(topo II)的相互作用。Topo II 是一种核酶,可调节 DNA 拓扑结构,并且是像依达比星这样的蒽环类药物的靶点。在 K562 人白血病细胞中研究了依达比星诱导的 DNA topo II 可切割复合物的形成和寿命。研究表明,依达比星和依达比星醇都主要形成 topo IIα 可切割复合物。有趣的是,依达比星醇在去除依达比星后显示出持续增加 topo IIα 可切割复合物的水平,表明其在这种机制中的有效性 (Willmore 等,2002 年)

生长抑制和 DNA 损伤

依达比星醇的另一个重要应用是肿瘤细胞中的生长抑制和 DNA 损伤。在比较依达比星及其醇代谢物依达比星醇的研究中,后者显示出比其他蒽环类醇代谢物更大的细胞毒活性。发现它对人肿瘤细胞系具有显着更高的活性,表明其在抗肿瘤活性中的作用。这种活性与其损伤 DNA 的能力有关,这支持了依达比星醇在依达比星的抗肿瘤活性中发挥关键作用的假设 (Kuffel 等,2004 年)

对抗白血病作用的影响

在 HL60 人白血病细胞中评估了依达比星醇的抗白血病效力。与其他代谢物(如柔比星醇和阿霉素醇)相比,依达比星醇在 HL60 细胞中显示出广泛的积累、对 DNA 的高亲和力和强大的 DNA 切割活性。这些特性导致对 HL60 细胞的显着细胞毒性。研究表明,依达比星醇的作用对于依达比星治疗急性白血病的临床疗效至关重要 (Fukushima 等,1994 年)

多药耐药细胞中的细胞药理学

在多药耐药 (MDR) 细胞系中研究了依达比星醇的细胞毒作用。这项研究强调了依达比星醇在克服多药耐药中的重要性,因为它在 MDR 细胞中保持良好的活性。研究表明,与其他蒽环类代谢物不同,依达比星代谢为依达比星醇不应被视为灭活途径。这使得依达比星醇成为癌症治疗中有效的细胞生长抑制剂 (Toffoli 等,1996 年)

组织分布和药代动力学

已经对依达比星和依达比星醇的药代动力学和组织分布进行了进一步的研究。涉及儿童白血病患者的研究表明,依达比星醇可在脑脊液样本中检测到,表明它能够穿过血脑屏障。依达比星醇的这种特性在治疗中枢神经系统恶性肿瘤中具有重要意义 (Reid 等,1990 年)

安全和危害

Idarubicinol, like other anthracyclines, can cause myocardial toxicity leading to congestive heart failure. This risk is more common in patients who have received prior anthracyclines or who have pre-existing cardiac disease . Severe myelosuppression occurs when idarubicinol is used at effective therapeutic doses .

未来方向

Idarubicinol has become an important drug in the treatment of acute leukemias and its potency in lymphomas, plasmocytomas, and other solid tumors such as breast cancer is currently under investigation in several clinical studies .

属性

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIBSUUWQWSRQV-LIWFTHACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@@H](C)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Demethoxydaunorubicinol

CAS RN

86189-66-4
Record name Idarubicinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086189664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idarubicinol
Reactant of Route 2
Idarubicinol
Reactant of Route 3
Idarubicinol
Reactant of Route 4
Idarubicinol
Reactant of Route 5
Idarubicinol
Reactant of Route 6
Idarubicinol

Citations

For This Compound
837
Citations
P Orlandi, C Barbara, G Bocci, A Fioravanti… - Journal of …, 2005 - Taylor & Francis
… and its metabolite idarubicinol on multicellular spheroids, a … of idarubicin and its metabolite idarubicinol on MCF-7 breast … cultures exposed to idarubicin and idarubicinol 0.01-1000 ng/…
Number of citations: 21 www.tandfonline.com
T Fukushima, Y Kawai, Y Urasaki, A Yoshida, T Ueda… - Leukemia research, 1994 - Elsevier
We investigated the antileukemic potency of idarubicinol (IDAol), a 13-dihydro (13-OH) metabolite of idarubicin (IDA), on the HL60 line of human leukemia cells. In contrast to …
Number of citations: 17 www.sciencedirect.com
C Corsini, M Ghielmini, P Mancuso, F Tealdo… - British journal of …, 2000 - nature.com
We evaluated in vitro the toxicity of idarubicin and its active metabolite idarubicinol on haematopoietic progenitors, using human umbilical cord blood and peripheral blood progenitors …
Number of citations: 12 www.nature.com
G Toffoli, G Corona, F Simone… - … journal of cancer, 1996 - Wiley Online Library
Idarubicin (IDA) is a daunorubicin (DAU) analog that is being used to treat a variety of human malignancies. The major circulating metabolite of IDA is idarubicinol (IDOL). After …
Number of citations: 15 onlinelibrary.wiley.com
L Gallois, M Fiallo, A Garnier-Suillerot - Biochimica et Biophysica Acta (BBA …, 1998 - Elsevier
… Four anthracycline drugs used in this study including idarubicinol, an idarubicin metabolite readily formed inside the cells and having antitumour activity comparable to that of idarubicin […
Number of citations: 179 www.sciencedirect.com
JK Schröder, S Kasimir-Bauer, S Seeber… - Journal of cancer …, 2000 - Springer
Recent results show that the intracellular uptake pattern of idarubicin (IDA) in multidrug-resistant (MDR) cells is nearly identical to that seen in the drug-sensitive parent cell line, …
Number of citations: 17 link.springer.com
JM Reid, TW Pendergrass, MD Krailo, GD Hammond… - Cancer research, 1990 - AACR
… the major circulating metabolite idarubicinol in 21 patients. … Idarubicinol elimination was prolonged compared to that of … Urinary recoveries (48 h) of idarubicin and idarubicinol after a …
Number of citations: 128 aacrjournals.org
T Fukushima, H Inoue, H Takemura, S Kishi… - Leukemia research, 1998 - Elsevier
We investigated the cytotoxicity and cellular pharmacology of idarubicin (IDA), idarubicinol (IDAol) and daunorubicin (DNR) in K562/VP-H2 cells, which show topoisomerase II-related …
Number of citations: 16 www.sciencedirect.com
O Kuhlmann, S Hofmann, M Weiss - Journal of Chromatography B …, 1999 - Elsevier
A reversed-phase high-performance liquid chromatographic method is described for the simultaneous determination of idarubicin and idarubicinol in rat plasma. Blood samples were …
Number of citations: 24 www.sciencedirect.com
MM Ames, F Spreafico - Leukemia, 1992 - europepmc.org
The pharmacology of ID and IDOL are of interest in light of the potential utility of ID in the treatment of adult and pediatric leukemia patients. Preclinical activity and cellular pharmacology …
Number of citations: 49 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。